Sulfasalazine-d3,15N

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H14N4O5S |

|---|---|

Molecular Weight |

402.4 g/mol |

IUPAC Name |

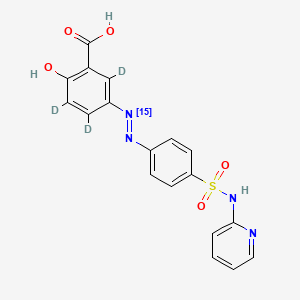

2,4,5-trideuterio-6-hydroxy-3-[[4-(pyridin-2-ylsulfamoyl)phenyl]diazenyl](15N)benzoic acid |

InChI |

InChI=1S/C18H14N4O5S/c23-16-9-6-13(11-15(16)18(24)25)21-20-12-4-7-14(8-5-12)28(26,27)22-17-3-1-2-10-19-17/h1-11,23H,(H,19,22)(H,24,25)/i6D,9D,11D,21+1 |

InChI Key |

NCEXYHBECQHGNR-QAZVUGBBSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[15N]=NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=N3)[2H])C(=O)O)O)[2H] |

Canonical SMILES |

C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Sulfasalazine-d3,15N: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and metabolic fate of the isotopically labeled compound Sulfasalazine-d3,15N. Given the limited publicly available data for this specific labeled analog, this guide extrapolates information from its parent compound, Sulfasalazine, and other deuterated forms. All quantitative data is presented in structured tables for ease of comparison, and relevant experimental methodologies and biological pathways are detailed.

Chemical Structure and Identification

This compound is a stable isotope-labeled version of Sulfasalazine, an established anti-inflammatory and immunomodulatory drug. The isotopic labeling involves the substitution of three hydrogen atoms with deuterium (d3) and one nitrogen atom with its heavier isotope, 15N. While the exact positions of the labels can vary depending on the synthetic route, a common labeling pattern for analytical standards involves deuteration of the salicylic acid moiety. The 15N is typically incorporated into the pyridine ring of the sulfapyridine moiety.

The primary application of this compound is as an internal standard in quantitative bioanalytical methods, such as mass spectrometry, for the accurate measurement of Sulfasalazine in biological matrices.

Table 1: Chemical Identifiers for Sulfasalazine (Parent Compound)

| Identifier | Value |

| IUPAC Name | 2-hydroxy-5-[[4-(pyridin-2-ylsulfamoyl)phenyl]diazenyl]benzoic acid[1] |

| CAS Number | 599-79-1[1][2][3][4][5] |

| Molecular Formula | C₁₈H₁₄N₄O₅S[1][4][5][6][7] |

| Molecular Weight | 398.39 g/mol [1][2][4][5][7] |

Note: The molecular weight of this compound would be approximately 402.43 g/mol , accounting for the three deuterium atoms and one 15N atom.

Physicochemical Properties

The physicochemical properties of this compound are expected to be very similar to those of the unlabeled Sulfasalazine, with the exception of its molecular weight. Isotopic labeling with deuterium can sometimes lead to minor changes in properties due to the kinetic isotope effect, but for most bulk physical properties, the difference is negligible.

Table 2: Physicochemical Properties of Sulfasalazine (Parent Compound)

| Property | Value |

| Melting Point | 240 to 245 °C (decomposes)[7] |

| Solubility | Slightly soluble in alcohol; practically insoluble in water, ether, and benzene.[8] |

| pKa (acidic) | 2.65[1] |

| Appearance | Yellow or brownish-yellow to orange powder[4][6] |

Experimental Protocols

General Synthesis of Sulfasalazine

A plausible synthetic workflow is outlined below:

A sustainable synthesis approach for the parent compound, Sulfasalazine, has been described using low concentrations of nitrogen dioxide for the diazotization step, which could potentially be adapted for the synthesis of the labeled analog.[3]

Bioanalytical Method (LC-MS/MS)

This compound is an ideal internal standard for the quantification of Sulfasalazine in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). A general protocol would involve:

-

Sample Preparation: Protein precipitation of the biological matrix (e.g., plasma) with a solvent like acetonitrile, containing a known concentration of this compound.

-

Chromatographic Separation: Separation of the analyte and internal standard from matrix components using a C18 reverse-phase column with a suitable mobile phase gradient.

-

Mass Spectrometric Detection: Detection using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. The transitions for Sulfasalazine and this compound would be monitored. For the parent compound, a transition of m/z 399.1 > 381.1 has been reported.[9] The corresponding transition for the labeled compound would be shifted by +4 m/z units.

Metabolic Pathway

The metabolic pathway of this compound is identical to that of Sulfasalazine. The majority of an oral dose reaches the colon intact.[7] There, gut bacteria cleave the azo bond to release two primary metabolites: sulfapyridine and 5-aminosalicylic acid (5-ASA, or mesalamine).[4][7][10][11]

-

5-Aminosalicylic Acid (5-ASA): This is the therapeutically active moiety for inflammatory bowel disease. It is poorly absorbed from the colon and is largely excreted in the feces.[12]

-

Sulfapyridine: This metabolite is almost completely absorbed from the colon and undergoes extensive metabolism in the liver, including acetylation, hydroxylation, and glucuronidation, before being excreted in the urine.[8] The rate of acetylation is dependent on the patient's N-acetyltransferase 2 (NAT2) genotype.

The adverse effects of sulfasalazine are often attributed to the systemic exposure to sulfapyridine.

Mechanism of Action and Clinical Relevance

The precise mechanism of action of sulfasalazine is not fully understood, but it is believed to have immunosuppressive, antibacterial, and anti-inflammatory effects.[7] It is thought to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes. Sulfasalazine and its metabolites have been shown to inhibit B cell function and the production of IgM and IgG.[12] It can also suppress the activity of nuclear factor-kappa B (NF-κB), a key transcription factor involved in the inflammatory response.

Sulfasalazine is used in the treatment of inflammatory bowel disease (ulcerative colitis, Crohn's disease) and various types of inflammatory arthritis, including rheumatoid arthritis and psoriatic arthritis.[7][10][11][13]

Conclusion

This compound is a valuable tool for researchers and drug development professionals, primarily serving as an internal standard for the accurate quantification of sulfasalazine in preclinical and clinical studies. Its chemical properties and metabolic fate are analogous to the parent compound, sulfasalazine. A thorough understanding of its synthesis, analysis, and metabolism is crucial for its effective application in pharmaceutical research. While specific experimental data for this compound is scarce, this guide provides a robust framework based on the extensive knowledge of sulfasalazine.

References

- 1. Sulfasalazine | C18H14N4O5S | CID 5339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sulfasalazine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Sustainable Synthesis of Balsalazide and Sulfasalazine Based on Diazotization with Low Concentrations of Nitrogen Dioxide in Air - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sulfasalazine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. data.epo.org [data.epo.org]

- 6. Sulfasalazine - Wikipedia [en.wikipedia.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. mdpi.com [mdpi.com]

- 9. Sulfasalazine: Uses, Dosage, Side Effects, Warnings - Drugs.com [drugs.com]

- 10. Safety assessment of sulfasalazine: a pharmacovigilance study based on FAERS database - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. rheumatology.org [rheumatology.org]

- 13. Sulfasalazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Purification of Sulfasalazine-d3,15N

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of isotopically labeled Sulfasalazine-d3,15N. This document outlines a detailed synthetic pathway, experimental protocols, purification methods, and data presentation to assist researchers in the preparation of this stable isotope-labeled compound for use in metabolic, pharmacokinetic, and analytical studies.

Introduction

Sulfasalazine is a well-established anti-inflammatory drug used in the treatment of rheumatoid arthritis and inflammatory bowel disease. The synthesis of isotopically labeled analogs, such as this compound, is crucial for quantitative bioanalytical assays and for elucidating its metabolic fate. This guide details a feasible synthetic route, commencing with the preparation of labeled precursors, followed by their coupling and subsequent purification of the final product.

Proposed Synthetic Pathway

The synthesis of this compound is proposed as a multi-step process, which is depicted in the workflow below. The strategy involves the synthesis of two key isotopically labeled intermediates: 3,4,5-trideuterio-salicylic acid (Salicylic Acid-d3) and 15N-labeled Sulfapyridine (Sulfapyridine-15N). These intermediates are then coupled via a diazotization reaction to yield the final product, this compound.

Experimental Protocols

This section provides detailed experimental procedures for each major stage of the synthesis.

Synthesis of 3,4,5-trideuterio-salicylic acid (Salicylic Acid-d3)

Step 1: Deuteration of Phenol

-

To a sealed reaction vessel, add phenol (10 g) and deuterium oxide (D₂O, 50 mL).

-

Add a catalytic amount of concentrated sulfuric acid (0.5 mL).

-

Heat the mixture at 180°C for 48 hours with vigorous stirring.

-

Cool the reaction mixture to room temperature and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield phenol-d5.

Step 2: Carboxylation of Phenol-d5 (Kolbe-Schmitt Reaction)

-

Under an inert atmosphere, dissolve phenol-d5 (from the previous step) in anhydrous methanol and add an equimolar amount of sodium methoxide.

-

Remove the solvent under vacuum to obtain sodium phenoxide-d5.

-

Transfer the sodium phenoxide-d5 to a high-pressure autoclave.

-

Pressurize the autoclave with carbon dioxide to 100 atm and heat to 125°C for 6 hours.

-

Cool the reactor, release the pressure, and dissolve the solid residue in water.

-

Acidify the aqueous solution with 2M hydrochloric acid until precipitation of salicylic acid-d3 is complete.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

Synthesis of 15N-Sulfapyridine

Step 1: Synthesis of 2-Amino-15N-pyridine

-

In a round-bottom flask, combine 1-chloro-2,4-dinitrobenzene (10.1 g, 50 mmol) and pyridine (4.0 g, 50 mmol) in acetone (100 mL).

-

Stir the mixture at room temperature for 24 hours to form the Zincke salt (N-(2,4-dinitrophenyl)pyridinium chloride).

-

Filter the resulting precipitate and wash with cold acetone.

-

In a separate flask, dissolve 15N-ammonium chloride (15NH₄Cl, 2.7 g, 50 mmol) in methanol (50 mL).

-

Add the Zincke salt to the methanolic 15NH₄Cl solution and stir at room temperature for 12 hours.

-

The reaction mixture will change color, indicating the formation of 2-amino-15N-pyridine.

-

Purify the product by column chromatography on silica gel.

Step 2: Synthesis of N-acetyl-15N-sulfapyridine

-

Dissolve 2-amino-15N-pyridine (from the previous step) in pyridine (20 mL).

-

Cool the solution to 0°C and add p-acetamidobenzenesulfonyl chloride (11.7 g, 50 mmol) portion-wise while maintaining the temperature below 5°C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Pour the reaction mixture into ice-water (200 mL) to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from ethanol to obtain N-acetyl-15N-sulfapyridine.

Step 3: Hydrolysis to 15N-Sulfapyridine

-

Suspend N-acetyl-15N-sulfapyridine in 10% aqueous sodium hydroxide (100 mL).

-

Heat the mixture to reflux for 2 hours.

-

Cool the solution to room temperature and neutralize with glacial acetic acid to precipitate 15N-sulfapyridine.

-

Filter the product, wash with water, and dry.

Synthesis of this compound

-

Suspend 15N-sulfapyridine (4.5 g, 18 mmol) in a mixture of concentrated hydrochloric acid (5 mL) and water (50 mL).

-

Cool the suspension to 0-5°C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (1.3 g, 19 mmol) in water (10 mL) dropwise, keeping the temperature below 5°C. Stir for 30 minutes to form the diazonium salt solution.

-

In a separate beaker, dissolve salicylic acid-d3 (2.6 g, 18 mmol) in 10% aqueous sodium hydroxide (50 mL) at 0-5°C.

-

Slowly add the cold diazonium salt solution to the salicylate solution with vigorous stirring, maintaining the temperature below 10°C and the pH above 9 by adding 2M NaOH as needed.

-

Stir the resulting deep red solution for 2 hours at 0-5°C.

-

Acidify the mixture to pH 2-3 with 2M hydrochloric acid to precipitate the crude this compound.

-

Filter the precipitate, wash thoroughly with cold water, and dry under vacuum.

Purification

The crude this compound is purified by recrystallization to achieve high purity.

Recrystallization Protocol:

-

Dissolve the crude this compound in a minimal amount of hot dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

To the hot solution, slowly add hot ethanol or water as an anti-solvent until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, during which time crystals will form.

-

Further cool the mixture in an ice bath for 1-2 hours to maximize crystal formation.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol/water mixture.

-

Dry the purified crystals under vacuum at 60°C.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of a hypothetical 5-gram batch of this compound, based on typical yields for analogous non-labeled reactions.

Table 1: Reagent Quantities and Expected Yields

| Step | Starting Material | Moles (mmol) | Reagent | Moles (mmol) | Expected Product | Expected Yield (g) |

| 3.1 | Phenol | 106 | D₂O, H₂SO₄ | - | Phenol-d5 | ~10 |

| Phenol-d5 | ~101 | CO₂, NaOMe | - | Salicylic Acid-d3 | ~10 | |

| 3.2 | 2-Amino-pyridine | 53 | 15NH₄Cl | 50 | 2-Amino-15N-pyridine | ~4.0 |

| 2-Amino-15N-pyridine | 42 | p-acetamidobenzenesulfonyl chloride | 50 | N-acetyl-15N-sulfapyridine | ~11 | |

| N-acetyl-15N-sulfapyridine | 38 | NaOH | - | 15N-Sulfapyridine | ~8.0 | |

| 3.3 | 15N-Sulfapyridine | 18 | NaNO₂, HCl | 19 | Diazonium Salt-15N | In situ |

| Salicylic Acid-d3 | 18 | Diazonium Salt-15N | 18 | Crude this compound | ~6.5 | |

| 4.0 | Crude this compound | ~16 | - | - | Pure this compound | ~5.2 |

Table 2: Purity Analysis by HPLC

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is recommended for purity assessment.[1]

| Parameter | Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 10mM Ammonium acetate (pH 4.6) (30:70 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 361 nm |

| Expected Purity | >98% |

| Major Impurities | Salicylic acid-d3, 15N-Sulfapyridine |

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis and purification of this compound. The described protocols are based on established chemical transformations and can be adapted by researchers to meet their specific needs. The successful synthesis of this isotopically labeled standard will be invaluable for advanced pharmaceutical and metabolic research.

References

Isotopic Labeling Stability of Sulfasalazine-d3,15N: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated isotopic labeling stability of Sulfasalazine-d3,15N. While specific experimental stability data for this compound is not publicly available, this document synthesizes information on the known stability and degradation pathways of the parent compound, Sulfasalazine, with established principles of isotopic labeling. The guide outlines detailed experimental protocols for assessing stability in accordance with international guidelines, presents expected outcomes in tabular format, and includes diagrams to illustrate metabolic pathways and experimental workflows. This information is intended to assist researchers and drug development professionals in designing and executing stability studies for isotopically labeled Sulfasalazine.

Introduction to Isotopic Labeling and Stability

Isotopically labeled compounds, such as this compound, are invaluable tools in drug metabolism, pharmacokinetic (PK), and pharmacodynamic (PD) studies.[1] The incorporation of stable isotopes like deuterium (²H or D) and nitrogen-15 (¹⁵N) allows for the differentiation of the administered drug from its endogenous counterparts, enabling precise quantification in complex biological matrices using mass spectrometry.[2][3]

The stability of these isotopic labels is paramount for the integrity of such studies. Isotopic exchange or degradation of the labeled molecule can lead to inaccurate quantification and misinterpretation of experimental results. Therefore, a thorough evaluation of the isotopic and chemical stability of labeled compounds under various stress conditions is a critical component of drug development.

1.1. General Principles of Deuterium and ¹⁵N Labeling Stability

-

Deuterium (d3): The carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond.[4][5] This "kinetic isotope effect" can slow down metabolic processes that involve the cleavage of this bond, potentially leading to a longer half-life of the drug.[5][6] While this increased bond strength generally confers greater stability against chemical degradation at the labeled site, the potential for back-exchange (replacement of deuterium with protium) must be evaluated, particularly in aqueous solutions and under certain pH conditions. However, deuterium labels on aromatic rings or non-labile positions are generally considered stable.

-

Nitrogen-15 (¹⁵N): ¹⁵N is a stable, non-radioactive isotope of nitrogen.[7][] Its incorporation into a molecule does not significantly alter the chemical properties of the compound.[] The carbon-nitrogen and nitrogen-hydrogen bonds involving ¹⁵N are not subject to the same degree of kinetic isotope effect as deuterium. Therefore, the stability of ¹⁵N labels is generally high, with a low probability of isotopic exchange under typical physiological and experimental conditions.

Predicted Stability of this compound

Based on forced degradation studies of the unlabeled parent drug, Sulfasalazine, a general stability profile for this compound can be predicted. Sulfasalazine is known to be susceptible to degradation under certain conditions, particularly alkaline hydrolysis.[9]

Table 1: Summary of Predicted Degradation Behavior of this compound under Forced Conditions

| Stress Condition | Reagents and Conditions | Predicted Outcome for this compound | Potential Degradation Products |

| Acidic Hydrolysis | 0.1 M HCl, 80°C, 24h | Expected to be stable. | Minimal to no degradation anticipated. |

| Alkaline Hydrolysis | 0.1 M NaOH, 80°C, 2h | Significant degradation expected. | Labeled 5-Aminosalicylic acid and Sulfapyridine analogues. |

| Oxidative Stress | 30% H₂O₂, RT, 24h | Expected to be stable. | Minimal to no degradation anticipated. |

| Thermal Stress | 105°C, 24h | Expected to be stable. | Minimal to no degradation anticipated. |

| Photostability | ICH Q1B conditions (UV/Vis light) | Expected to be stable. | Minimal to no degradation anticipated. |

This table is based on published data for unlabeled Sulfasalazine and general principles of isotopic stability. Experimental verification is required.

Experimental Protocols for Stability Assessment

To empirically determine the stability of this compound, a series of forced degradation studies should be conducted according to the International Council for Harmonisation (ICH) guidelines Q1A(R2).[10][11][12]

3.1. General Stock Solution Preparation

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of approximately 1 mg/mL. This stock solution will be used for the subsequent stress testing experiments.

3.2. Forced Degradation (Stress Testing) Protocols

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method is stability-indicating.[10][11]

3.2.1. Acidic Hydrolysis

-

Add an aliquot of the stock solution to a solution of 0.1 M hydrochloric acid.

-

Incubate the mixture at 80°C for 24 hours.

-

Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M sodium hydroxide.

-

Dilute with the mobile phase to a suitable concentration for analysis.

3.2.2. Alkaline Hydrolysis

-

Add an aliquot of the stock solution to a solution of 0.1 M sodium hydroxide.

-

Incubate the mixture at 80°C for 2 hours.

-

Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M hydrochloric acid.

-

Dilute with the mobile phase to a suitable concentration for analysis.

3.2.3. Oxidative Degradation

-

Add an aliquot of the stock solution to a solution of 30% hydrogen peroxide.

-

Store the mixture at room temperature for 24 hours, protected from light.

-

Dilute with the mobile phase to a suitable concentration for analysis.

3.2.4. Thermal Degradation (Dry Heat)

-

Place the solid form of this compound in a hot air oven at 105°C for 24 hours.

-

After cooling, dissolve the sample in a suitable solvent.

-

Dilute with the mobile phase to a suitable concentration for analysis.

3.2.5. Photostability Testing

-

Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[13][14]

-

A control sample should be stored in the dark under the same temperature conditions.

-

Prepare the samples for analysis by dissolving and/or diluting with the mobile phase.

3.3. Analytical Methodology

A stability-indicating analytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), is required to separate the parent drug from its degradation products and to assess the integrity of the isotopic labels.[9][15]

-

Chromatography: A reverse-phase C18 column is often suitable for separating Sulfasalazine and its metabolites.

-

Mass Spectrometry:

-

Monitor the mass-to-charge ratio (m/z) of the intact this compound.

-

Monitor for any potential loss of deuterium by looking for a decrease in the expected m/z and an increase in the m/z of partially deuterated or non-deuterated species.

-

Monitor for the m/z of potential degradation products. High-resolution mass spectrometry can aid in the identification of unknown degradants.[15]

-

Table 2: Key Parameters for LC-MS/MS Analysis of this compound Stability

| Parameter | Description |

| Parent Ion (Q1) | The m/z of the protonated or deprotonated this compound molecule. |

| Product Ion (Q3) | A characteristic fragment ion of this compound for quantification. |

| Isotopic Purity | The relative abundance of the fully labeled species compared to partially labeled or unlabeled species. |

| Degradant Monitoring | Monitoring for the expected m/z of known degradation products (e.g., labeled 5-ASA and Sulfapyridine). |

| Retention Time | The elution time of this compound and its degradation products from the HPLC column. |

Visualizations

4.1. Metabolic Pathway of Sulfasalazine

Sulfasalazine is a prodrug that is metabolized by intestinal bacteria into its active components, sulfapyridine and 5-aminosalicylic acid (mesalazine).[16][17][18] The isotopic labels in this compound would be carried through to these metabolites.

Caption: Metabolic pathway of Sulfasalazine in the colon.

4.2. Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for conducting forced degradation studies.

Caption: Workflow for forced degradation stability testing.

Conclusion

While specific stability data for this compound is not available in the public domain, this technical guide provides a robust framework for its evaluation. Based on the known properties of unlabeled Sulfasalazine and the general stability of deuterium and ¹⁵N isotopes, this compound is expected to be largely stable, with the primary point of vulnerability being alkaline hydrolysis. The experimental protocols outlined herein, in accordance with ICH guidelines, provide a clear path for researchers to generate the necessary stability data to ensure the quality and reliability of their isotopically labeled standard for use in clinical and non-clinical studies. Rigorous analytical testing using methods such as LC-MS/MS is essential to confirm these predictions and to fully characterize the stability profile of this compound.

References

- 1. Stable isotope labelling methods in mass spectrometry-based quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 4. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]

- 5. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deuterated drug - Wikipedia [en.wikipedia.org]

- 7. medchemexpress.com [medchemexpress.com]

- 9. Tandem mass spectrometry for measuring stable-isotope labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. resolvemass.ca [resolvemass.ca]

- 11. biopharminternational.com [biopharminternational.com]

- 12. ijcrt.org [ijcrt.org]

- 13. database.ich.org [database.ich.org]

- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Sulfasalazine - Wikipedia [en.wikipedia.org]

- 17. Sulfasalazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. go.drugbank.com [go.drugbank.com]

Applications of Sulfasalazine-d3,15N in Pharmacology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the applications of stable isotope-labeled sulfasalazine, specifically Sulfasalazine-d3,15N, in pharmacological research. While this compound is a specific isotopologue, this guide draws upon established methodologies using other isotopically labeled versions of sulfasalazine (e.g., Sulfasalazine-d4) to illustrate its core applications. The primary uses of labeled sulfasalazine are in quantitative bioanalysis as an internal standard and in metabolic fate studies to trace the biotransformation of the parent drug. This guide details the underlying principles of these applications, provides comprehensive experimental protocols, and presents quantitative data in a structured format for clarity. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Introduction to Sulfasalazine

Sulfasalazine is a disease-modifying antirheumatic drug (DMARD) used in the treatment of inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease, as well as rheumatoid arthritis.[1][2] It is a prodrug that is metabolized by intestinal bacteria into its active components: 5-aminosalicylic acid (5-ASA or mesalazine) and sulfapyridine.[1][3] While 5-ASA is thought to exert its anti-inflammatory effects locally in the colon, sulfapyridine is absorbed systemically and is associated with both therapeutic and adverse effects.[2][4] The mechanism of action, though not entirely elucidated, is believed to involve the inhibition of inflammatory pathways, including the cyclooxygenase (COX) and lipoxygenase pathways, which reduces the production of prostaglandins and leukotrienes.[5]

The Role of Stable Isotope Labeling in Pharmacology

Stable isotope labeling is a powerful technique in drug development and pharmacology.[6] It involves the incorporation of non-radioactive heavy isotopes, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), into a drug molecule. This labeling creates a compound that is chemically identical to the parent drug but has a higher mass. This mass difference allows the labeled compound to be distinguished from its unlabeled counterpart by mass spectrometry (MS).

Key applications of stable isotope-labeled drugs include:

-

Internal Standards in Quantitative Bioanalysis: Labeled compounds are ideal internal standards for liquid chromatography-mass spectrometry (LC-MS) assays. They co-elute with the analyte and experience similar ionization effects, correcting for variations in sample preparation and instrument response.[7]

-

Metabolic Fate and Pharmacokinetic Studies: Labeled drugs can be administered to in vitro or in vivo systems to trace their absorption, distribution, metabolism, and excretion (ADME). This allows for the unambiguous identification and quantification of metabolites.[6][8]

This compound, with three deuterium atoms and one nitrogen-15 atom, serves as an excellent tool for these purposes in the study of sulfasalazine pharmacology.

Application 1: Internal Standard for Quantitative Bioanalysis

A primary application of this compound is as an internal standard for the accurate quantification of sulfasalazine in biological matrices such as plasma, serum, or tissue homogenates. The following sections detail a typical experimental protocol and the expected performance characteristics, based on a validated method using a deuterated analog, Sulfasalazine-d4.[9]

Quantitative Data Presentation

The following table summarizes the validation parameters for an LC-MS/MS method for the quantification of sulfasalazine using a deuterated internal standard.[9]

| Parameter | Sulfasalazine | Sulfapyridine |

| Linearity Range | 30 - 30,000 ng/mL | 30 - 30,000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 | > 0.99 |

| Inter-day Precision (% CV) | 4.4 - 6.7% | 3.7 - 10.0% |

| Inter-day Accuracy (%) | 101.6 - 112.7% | 97.4 - 108.4% |

Experimental Protocol: Quantification of Sulfasalazine in Human Placenta

This protocol is adapted from a validated method for quantifying sulfasalazine and its metabolite sulfapyridine in human placenta using deuterated internal standards.[9] this compound would be substituted for Sulfasalazine-d4 in this procedure.

3.2.1. Materials and Reagents

-

Sulfasalazine and Sulfapyridine reference standards

-

This compound and Sulfapyridine-d4 (as internal standards)

-

Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA) - HPLC grade

-

Water - Ultrapure

-

Human placenta tissue

3.2.2. Sample Preparation

-

Homogenize 1 g of placental tissue with a water:methanol (1:1, v/v) mixture.

-

Spike the homogenate with the internal standard solution (this compound and Sulfapyridine-d4).

-

Perform protein precipitation by adding acetonitrile.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Further purify the supernatant using solid-phase extraction (SPE).

-

Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

3.2.3. LC-MS/MS Conditions

-

LC System: Agilent or equivalent

-

Column: Agilent Poroshell EC-C18 (3.0 x 100 mm, 2.7 µm)[9]

-

Mobile Phase A: Water with 0.1% Formic Acid[9]

-

Mobile Phase B: Acetonitrile:Methanol (90:10, v/v) with 0.1% Formic Acid[9]

-

Flow Rate: 0.450 mL/min[9]

-

Gradient Elution: A suitable gradient to separate sulfasalazine and sulfapyridine.

-

MS System: Shimadzu-8040 or equivalent triple quadrupole mass spectrometer[9]

-

Ionization Mode: Positive Electrospray Ionization (ESI)[9]

-

Detection Mode: Multiple Reaction Monitoring (MRM)

3.2.4. Data Analysis Quantify sulfasalazine and sulfapyridine by calculating the peak area ratio of the analyte to its corresponding stable isotope-labeled internal standard. Generate a calibration curve by plotting the peak area ratios against the concentrations of the calibration standards.

Workflow Diagram

References

- 1. Sulfasalazine - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Sulfasalazine? [synapse.patsnap.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Sulfasalazine. Pharmacology, clinical use, toxicity, and related new drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. mdpi.com [mdpi.com]

- 7. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An LC-MS/MS method for the simultaneous quantitation of sulfasalazine and sulfapyridine in human placenta - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Stability of Deuterium and ¹⁵N Labels in Sulfasalazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical and practical considerations for assessing the in vivo stability of deuterium (D) and nitrogen-15 (¹⁵N) isotopic labels in the anti-inflammatory drug Sulfasalazine. Given the absence of direct published studies on this specific topic, this document outlines the expected stability based on the known metabolic pathways of Sulfasalazine and provides detailed, best-practice experimental protocols for empirical validation.

Introduction: Isotopic Labeling in Drug Metabolism

Stable isotope labeling is a powerful tool in pharmacokinetic and drug metabolism studies. The incorporation of isotopes such as deuterium (²H or D) and nitrogen-15 (¹⁵N) allows researchers to trace the metabolic fate of a drug molecule without the need for radioactive tracers.[][2] The key premise for using these labels as tracers is their in vivo stability; the label must remain attached to the molecule of interest throughout its metabolic journey to provide accurate data. Loss of the isotopic label can lead to misinterpretation of metabolic pathways and pharmacokinetic parameters.

Sulfasalazine presents a unique case for studying label stability due to its metabolism, which is heavily reliant on the gut microbiome.[3] This guide will explore the critical aspects of D and ¹⁵N label stability in the context of Sulfasalazine's complex metabolic transformations.

The Metabolism of Sulfasalazine

Sulfasalazine is a prodrug, with less than 15% of an oral dose being absorbed as the parent compound.[4] The majority of the drug reaches the colon, where it is metabolized by intestinal bacteria.[3] The primary metabolic step is the reductive cleavage of the azo bond (-N=N-) by bacterial azoreductases. This cleavage yields two therapeutically important metabolites:

-

Sulfapyridine (SP): This moiety is largely responsible for the adverse effects of Sulfasalazine. It is well-absorbed from the colon and undergoes systemic metabolism, including hydroxylation, glucuronidation, and polymorphic acetylation.

-

5-Aminosalicylic Acid (5-ASA or Mesalamine): This is the primary therapeutic moiety for inflammatory bowel disease. It is poorly absorbed and exerts its anti-inflammatory effects topically on the colonic mucosa.

A diagrammatic representation of this metabolic pathway is crucial for understanding where isotopic labels might be placed and the chemical transformations they would undergo.

Caption: Metabolic pathway of Sulfasalazine.

Predicted Stability of Deuterium and ¹⁵N Labels

The stability of an isotopic label is entirely dependent on its position within the molecular structure and whether the bonds involving the isotope are cleaved during metabolism.

Nitrogen-15 (¹⁵N) Labels

-

Positioning: The most logical placement for ¹⁵N labels in Sulfasalazine to trace the primary metabolic cleavage is within the azo bond.

-

Predicted Stability: During the bacterial azo-reduction, the N=N double bond is cleaved and reduced to two primary amino groups (-NH₂). Based on the established chemical mechanism of this reduction, the nitrogen atoms are expected to be retained in the resulting sulfapyridine and 5-ASA molecules. Therefore, ¹⁵N labels in the azo bridge are predicted to be highly stable , effectively labeling the two primary metabolites. Subsequent acetylation of the amino groups would also preserve the ¹⁵N label.

Deuterium (D) Labels

-

Positioning: Deuterium labels are typically placed on aromatic rings or other carbon atoms.

-

Predicted Stability: The stability of a C-D bond is generally greater than that of a C-H bond. However, this stability can be compromised if the carbon atom is a site of metabolic attack.

-

Stable Positions: Deuterium atoms placed on aromatic ring positions that are not subject to hydroxylation are expected to be highly stable throughout the metabolic cascade.

-

Potentially Labile Positions: If a deuterium label is placed on a carbon atom that is subsequently hydroxylated (a common reaction in sulfapyridine metabolism), the label may be lost. The exact degree of retention versus loss would need to be determined experimentally, as phenomena like the "NIH shift" can sometimes lead to the migration and retention of a deuterium atom even after hydroxylation of the ring.

-

Proposed Experimental Protocol for In Vivo Stability Assessment

To empirically determine the stability of D and ¹⁵N labels in Sulfasalazine, a well-controlled in vivo study is required. The following protocol outlines a robust methodology using a rodent model.

Caption: Experimental workflow for assessing label stability.

Animal Model

-

Species: Male Wistar rats (250-300g) with a conventional gut microbiota.

-

Housing: Standardized conditions with controlled diet and water ad libitum.

-

Acclimatization: Minimum of one week before the study begins.

Dosing

-

Test Article: Synthesized Sulfasalazine with known deuterium and/or ¹⁵N label positions and isotopic purity.

-

Dose Formulation: Suspension in a suitable vehicle (e.g., 0.5% methylcellulose).

-

Administration: A single dose administered via oral gavage.

Sample Collection

-

Matrices: Blood, urine, and feces.

-

Time Points: Pre-dose, and multiple time points post-dose (e.g., 2, 4, 8, 12, 24, 48, 72 hours) to capture the absorption and elimination phases of the parent drug and its metabolites.

-

Processing: Blood samples should be collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to obtain plasma. All samples should be immediately frozen and stored at -80°C until analysis.

Sample Preparation and Analysis

-

Extraction: Development of a robust solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method to isolate Sulfasalazine, sulfapyridine, 5-ASA, and their major metabolites from plasma, urine, and homogenized feces.

-

Analytical Technique: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice for its sensitivity and specificity.[4][5]

-

Chromatography: A reverse-phase column (e.g., C18) should be used to achieve chromatographic separation of the analytes.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode should be used. For each analyte (parent and metabolites), MRM transitions for both the unlabeled (natural isotope abundance) and the labeled isotopologues must be established.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For deuterium-labeled compounds, high-resolution NMR spectroscopy can be performed on isolated and purified metabolites to confirm the exact location of the deuterium label, providing definitive proof of its stability at a specific molecular position.[6][7]

Data Presentation and Interpretation

Quantitative data from the LC-MS/MS analysis should be structured to clearly demonstrate the retention of the isotopic label. The presence of the mass shift corresponding to the label in the parent drug and its downstream metabolites is indicative of stability.

Logic of Stability Determination

The core of the analysis is to compare the mass spectra of the metabolites found in vivo with the parent drug. If the label is stable, the mass difference between the labeled and unlabeled parent drug will be maintained in the metabolites.

Caption: Logic for determining isotopic label stability.

Quantitative Data Tables

The following tables serve as templates for presenting the results from the proposed stability study.

Table 1: Pharmacokinetic Parameters of Labeled and Unlabeled Sulfasalazine and Metabolites

| Analyte | Isotopic Label | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀₋ₜ (ng·h/mL) |

|---|---|---|---|---|

| Sulfasalazine | Unlabeled | |||

| Dₓ or ¹⁵Nₓ | ||||

| Sulfapyridine | Unlabeled | |||

| Dₓ or ¹⁵Nₓ | ||||

| Ac-Sulfapyridine | Unlabeled | |||

| Dₓ or ¹⁵Nₓ | ||||

| 5-ASA | Unlabeled |

| | Dₓ or ¹⁵Nₓ | | | |

Table 2: In Vivo Label Retention in Major Metabolites

| Metabolite | Biological Matrix | Time Point (h) | Predicted Mass Shift (Δ) | Observed Mass Shift (Δ) | % Label Retention |

|---|---|---|---|---|---|

| Sulfapyridine | Plasma | 8 | +X Da | +X Da | >99% (Hypothetical) |

| Urine | 24 | +X Da | +X Da | >99% (Hypothetical) | |

| 5-ASA | Feces | 48 | +Y Da | +Y Da | >99% (Hypothetical) |

| OH-Sulfapyridine | Plasma | 12 | +X Da | +X-1 Da | ~0% (Hypothetical)* |

*Note: This hypothetical result represents a scenario where a deuterium label is lost upon hydroxylation.

Conclusion

While there is a lack of direct published data on the in vivo stability of deuterium and ¹⁵N labels in Sulfasalazine, a thorough understanding of its metabolic pathways allows for strong predictions. It is anticipated that ¹⁵N labels placed within the azo bond and deuterium labels placed on non-metabolized positions of the aromatic rings will exhibit high in vivo stability. However, deuterium labels at sites of hydroxylation on the sulfapyridine moiety may be labile.

This guide provides the necessary theoretical framework and a detailed, robust experimental protocol for researchers to definitively validate these predictions. The use of high-sensitivity LC-MS/MS is essential for this validation, providing quantitative data on label retention in the parent drug and its various metabolites across different biological matrices. Such studies are critical for ensuring the accurate interpretation of pharmacokinetic and metabolic data derived from isotopically labeled Sulfasalazine.

References

- 2. metsol.com [metsol.com]

- 3. Untargeted stable-isotope probing of the gut microbiota metabolome using 13C-labeled dietary fibers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. researchgate.net [researchgate.net]

- 6. Feasibility of deuterium magnetic resonance spectroscopy of 3-O-Methylglucose at 7 Tesla | PLOS One [journals.plos.org]

- 7. Deuterium metabolic imaging - Back to the future - PubMed [pubmed.ncbi.nlm.nih.gov]

Sulfasalazine-d3,15N in Preclinical Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the preclinical applications of Sulfasalazine, with a special focus on the utility of its isotopically labeled form, Sulfasalazine-d3,15N. While direct preclinical studies on this compound are not extensively published, its primary role is as an internal standard for accurate quantification in bioanalytical methods, a critical aspect of preclinical pharmacokinetic and pharmacodynamic assessments. This paper will delve into the established preclinical efficacy of sulfasalazine, its mechanisms of action, and relevant experimental protocols where this compound would be an invaluable analytical tool.

Introduction to Sulfasalazine

Sulfasalazine is a disease-modifying antirheumatic drug (DMARD) widely used in the treatment of inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease, as well as rheumatoid arthritis.[1][2] It is a prodrug composed of sulfapyridine and 5-aminosalicylic acid (5-ASA) linked by an azo bond. This bond is cleaved by bacterial azoreductases in the colon, releasing the active moieties.[1] The therapeutic effects of sulfasalazine are attributed to the anti-inflammatory properties of 5-ASA and the immunomodulatory effects of sulfapyridine.[2]

Role of this compound in Preclinical Research

Isotopically labeled compounds like this compound are crucial for modern drug development. The incorporation of deuterium (d3) and a heavy nitrogen isotope (15N) creates a molecule that is chemically identical to the parent drug but has a distinct, higher molecular weight. This property makes it an ideal internal standard for mass spectrometry-based bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS).

In preclinical studies, accurate measurement of the drug and its metabolites in biological matrices (plasma, tissues, etc.) is essential for determining pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME). By adding a known amount of this compound to a sample, researchers can correct for variations in sample preparation and instrument response, leading to highly accurate and precise quantification of unlabeled sulfasalazine.

Preclinical Pharmacodynamics and Efficacy

Sulfasalazine has been extensively studied in various preclinical models of inflammation and cancer. Its primary mechanism of action involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[3][4][5]

In Vitro Efficacy

Sulfasalazine has demonstrated potent anti-inflammatory and anti-proliferative effects in a variety of cell-based assays.

Table 1: In Vitro Efficacy of Sulfasalazine

| Assay | Cell Line/System | Endpoint | IC50 / Effective Concentration | Reference |

| NF-κB Dependent Transcription | Murine T-lymphocyte cell line (RBL5) | Inhibition of κB-dependent transcription | ~0.625 mM | [6] |

| NF-κB Activation | SW620 colon cells | Inhibition of TNFα-induced NF-κB activation | Half-maximal inhibition between 0.5 and 1 mM | [4] |

| Leukotriene Formation | Rat peritoneal cells | Inhibition of contractile leukotriene activity | 0.15 mM | [6] |

| Cell Proliferation | Human glioblastoma cell lines (LN18, U87) | Decrease in cell proliferation/survival | Dose-dependent decrease with 1 mM treatment | [3] |

| Cell Proliferation | Fibroblast-like synoviocytes (FLS) from RA patients | Inhibition of cell proliferation | Dose-dependent decrease | [7] |

In Vivo Efficacy

Preclinical animal models have been instrumental in validating the therapeutic potential of sulfasalazine in various diseases.

Table 2: In Vivo Efficacy of Sulfasalazine

| Disease Model | Animal Model | Dosing Regimen | Key Findings | Reference |

| Experimental Colitis | Trinitrobenzenesulfonic acid (TNBS)-induced colitis in rats | 500 mg/kg | Marked anti-inflammatory effect | |

| Experimental Colitis | Dextran sulfate sodium (DSS)-induced colitis in mice | 100 mg/kg/day | Amelioration of intestinal inflammation | [8] |

| Rheumatoid Arthritis | Collagen-induced arthritis in mice | Not specified | Alleviation of synovial inflammation and joint swelling | |

| Rheumatoid Arthritis | Not specified | >40 mg/kg/day | Appears to confer greater benefit | [9][10] |

| Glioblastoma | Human glioblastoma xenografts in nude mice | Not specified | Significant inhibition of tumor growth | [3] |

Mechanisms of Action

The therapeutic effects of sulfasalazine are multifactorial, with the inhibition of the NF-κB pathway being a central mechanism.

Inhibition of NF-κB Signaling

Sulfasalazine has been shown to be a potent and specific inhibitor of NF-κB activation.[4] It interferes with the phosphorylation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm.[11] By preventing IκBα degradation, sulfasalazine blocks the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of pro-inflammatory genes.[3]

Other Mechanisms

In addition to NF-κB inhibition, sulfasalazine has been shown to:

-

Inhibit the cystine-glutamate antiporter (system Xc-): This can lead to reduced glutathione levels and increased oxidative stress in cancer cells, contributing to their death.[5]

-

Induce apoptosis: Sulfasalazine can induce programmed cell death in various cell types, including T-lymphocytes and glioblastoma cells.[3][6]

-

Modulate cytokine production: It can alter the balance of pro- and anti-inflammatory cytokines.

Experimental Protocols

Detailed experimental protocols are essential for reproducible preclinical research. The use of this compound as an internal standard would be integrated into the sample analysis phase of these protocols.

In Vitro NF-κB Inhibition Assay (Luciferase Reporter Assay)

This protocol provides a general framework for assessing the inhibitory effect of sulfasalazine on NF-κB activation.

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., SW620 colon cancer cells) in appropriate media.

-

Co-transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

-

-

Treatment:

-

After 24-48 hours, pre-treat the cells with varying concentrations of sulfasalazine (e.g., 0.1 to 5 mM) for 1-2 hours.

-

Stimulate the cells with an NF-κB activator, such as TNFα (e.g., 10 ng/mL), for 6-8 hours.

-

-

Lysis and Luciferase Assay:

-

Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

-

Calculate the percentage of NF-κB inhibition for each sulfasalazine concentration compared to the stimulated control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the sulfasalazine concentration.

-

In Vivo Model of DSS-Induced Colitis

This protocol outlines a common model for studying IBD.

-

Animal Model:

-

Use an appropriate mouse strain (e.g., C57BL/6).

-

Induce colitis by administering dextran sulfate sodium (DSS) in the drinking water (e.g., 2-5% for 5-7 days).

-

-

Treatment:

-

Administer sulfasalazine or vehicle control orally (e.g., by gavage) at a predetermined dose (e.g., 100 mg/kg/day) throughout the study period.

-

-

Monitoring and Endpoints:

-

Monitor body weight, stool consistency, and the presence of blood in the feces daily.

-

At the end of the study, sacrifice the animals and collect colon tissue.

-

Measure colon length and weight.

-

Perform histological analysis of the colon to assess inflammation and tissue damage.

-

Analyze tissue homogenates for inflammatory markers (e.g., cytokines, myeloperoxidase activity).

-

-

Bioanalysis (with this compound):

-

To determine the concentration of sulfasalazine in plasma or tissue, spike the samples with a known amount of this compound.

-

Process the samples (e.g., protein precipitation or solid-phase extraction).

-

Analyze the samples by LC-MS/MS, using the ratio of the peak areas of the analyte to the internal standard for quantification.

-

Metabolism of Sulfasalazine

The metabolism of sulfasalazine is a key aspect of its pharmacology.

Conclusion

Sulfasalazine remains a cornerstone in the treatment of inflammatory diseases. Preclinical research continues to unravel its complex mechanisms of action, highlighting its potential in new therapeutic areas. The use of isotopically labeled standards like this compound is indispensable for the rigorous bioanalytical work that underpins these preclinical investigations, ensuring the accuracy and reliability of pharmacokinetic and pharmacodynamic data. This technical guide provides a foundational understanding for researchers and drug development professionals working with this important compound.

References

- 1. Sulfasalazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Salazine | 500 mg | Tablet | স্যালাজিন ৫০০ মি.গ্রা. ট্যাবলেট | Opsonin Pharma Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]

- 3. aacrjournals.org [aacrjournals.org]

- 4. scispace.com [scispace.com]

- 5. Sulfasalazine | NFkB/IkB Inhibitors: R&D Systems [rndsystems.com]

- 6. Inhibition of nuclear factor kappa B and induction of apoptosis in T-lymphocytes by sulfasalazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sulfasalazine promotes ferroptosis through AKT-ERK1/2 and P53-SLC7A11 in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ajps.journals.ekb.eg [ajps.journals.ekb.eg]

- 9. Variables affecting efficacy and toxicity of sulphasalazine in rheumatoid arthritis. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sulphasalazine in the treatment of rheumatoid arthritis: relationship of dose and serum levels to efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Genomic analysis of sulfasalazine effect in experimental colitis is consistent primarily with the modulation of NF-kappaB but not PPAR-gamma signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of Sulfasalazine using Sulfasalazine-d3,15N by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Sulfasalazine in biological matrices, such as human plasma and placental tissue, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Sulfasalazine-d3,15N, ensures high accuracy and precision, making this method suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. The protocol outlines sample preparation, chromatographic conditions, and mass spectrometric parameters for reliable quantification.

Introduction

Sulfasalazine is a disease-modifying antirheumatic drug (DMARD) used in the treatment of inflammatory bowel disease and rheumatoid arthritis.[1] Accurate measurement of Sulfasalazine concentrations in biological samples is crucial for optimizing therapeutic efficacy and minimizing toxicity. This document provides a detailed protocol for the quantitative analysis of Sulfasalazine utilizing a stable isotope-labeled internal standard (this compound) and LC-MS/MS, a highly selective and sensitive analytical technique.

Experimental Protocols

Materials and Reagents

-

Sulfasalazine analytical standard

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate

-

Water (LC-MS grade)

-

Human plasma (or other relevant biological matrix)

Equipment

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

Analytical column (e.g., Agilent Poroshell EC-C18, 3.0 × 100 mm, 2.7 µm or XBP Phenyl column, 100 mm × 2.1 mm, 5 μm)[2][3]

-

Microcentrifuge

-

Vortex mixer

-

Pipettes and general laboratory glassware

Sample Preparation (Protein Precipitation)

-

Thaw plasma samples at room temperature.

-

To a 100 µL aliquot of plasma, add the internal standard solution (this compound).

-

Add a protein precipitating agent, such as acetonitrile or a water:methanol (1:1, v/v) mixture.[3]

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

Liquid Chromatography

-

Column: Agilent Poroshell EC-C18 (3.0 × 100 mm, 2.7 µm)[3]

-

Mobile Phase A: 0.1% Formic acid in water[3]

-

Mobile Phase B: 0.1% Formic acid in acetonitrile:methanol (90:10, v/v)[3]

-

Flow Rate: 0.450 mL/min[3]

-

Gradient Elution: A suitable gradient should be optimized to ensure separation from matrix components.

-

Injection Volume: 5-10 µL

-

Column Temperature: 40 °C

Mass Spectrometry

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions (Hypothetical for this compound):

-

Note: The exact m/z values for this compound would need to be determined experimentally, but would be approximately +4 Da higher than the parent compound.

-

Sulfasalazine: Precursor ion (Q1) m/z → Product ion (Q3) m/z (e.g., 399.1 → 198.1)

-

This compound (IS): Precursor ion (Q1) m/z → Product ion (Q3) m/z (e.g., 403.1 → 202.1)

-

-

Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.

Quantitative Data Summary

The following tables summarize typical performance characteristics of a validated LC-MS/MS method for Sulfasalazine quantification.

Table 1: Calibration Curve and Linearity

| Analyte | Matrix | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Sulfasalazine | Human Plasma | 10 - 10,000 | > 0.99[2] |

| Sulfasalazine | Placental Homogenate | 30 - 30,000 | > 0.99[3] |

Table 2: Precision and Accuracy

| Analyte | Matrix | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Sulfasalazine | Human Plasma | Low, Mid, High | < 15% | < 15% | 85-115% |

| Sulfasalazine | Placental Homogenate | Low, Mid, High | 4.4 - 6.7% | 4.4 - 6.7% | 101.6 - 112.7%[3] |

Table 3: Sensitivity

| Analyte | Matrix | Lower Limit of Quantification (LLOQ) (ng/mL) |

| Sulfasalazine | Human Plasma | 10[2] |

| Sulfasalazine | Placental Homogenate | 30[3] |

Visualizations

Sulfasalazine Analytical Workflow

Caption: Workflow for the quantitative analysis of Sulfasalazine.

Metabolic Pathway of Sulfasalazine

Sulfasalazine is a prodrug that is metabolized by intestinal bacteria into its active components, sulfapyridine and 5-aminosalicylic acid (5-ASA).[4][5]

Caption: Metabolic activation of Sulfasalazine in the intestine.

References

- 1. Sulfasalazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Determination of sulphasalazine and its main metabolite sulphapyridine and 5-aminosalicylic acid in human plasma by liquid chromatography/tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An LC-MS/MS method for the simultaneous quantitation of sulfasalazine and sulfapyridine in human placenta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Sulfasalazine? [synapse.patsnap.com]

- 5. go.drugbank.com [go.drugbank.com]

Application Note: High-Throughput Analysis of Sulfasalazine Using LC-MS/MS with a Stable Isotope Labeled Internal Standard

Abstract

This application note describes a robust and sensitive LC-MS/MS method for the quantitative analysis of Sulfasalazine in biological matrices. The method utilizes a stable isotope-labeled internal standard, Sulfasalazine-d3,15N, to ensure high accuracy and precision. The protocol is optimized for high-throughput screening, making it suitable for pharmacokinetic studies and clinical trial sample analysis. The simple protein precipitation extraction procedure and rapid chromatographic separation allow for a run time of under 5 minutes per sample. This method has been validated for linearity, precision, accuracy, and stability, demonstrating its reliability for drug development and research applications.

Introduction

Sulfasalazine is a disease-modifying anti-inflammatory drug used in the treatment of rheumatoid arthritis and inflammatory bowel disease. Accurate and precise quantification of Sulfasalazine in biological samples is crucial for pharmacokinetic and pharmacodynamic (PK/PD) modeling, as well as for therapeutic drug monitoring. This application note provides a detailed protocol for a high-throughput LC-MS/MS method for the determination of Sulfasalazine, employing a stable isotope-labeled internal standard (this compound) to correct for matrix effects and variability in sample processing.

Experimental

Materials and Reagents

-

Sulfasalazine reference standard

-

This compound internal standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (or other relevant biological matrix)

Instrumentation

-

Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

-

Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent

-

Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent

Standard and Internal Standard Preparation

Sulfasalazine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Sulfasalazine in 10 mL of methanol.

Sulfasalazine Working Solutions: Prepare serial dilutions of the stock solution in 50:50 acetonitrile:water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with 50:50 acetonitrile:water.

Sample Preparation Protocol

-

To 50 µL of plasma sample, add 10 µL of the 100 ng/mL internal standard working solution.

-

Add 150 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography

| Parameter | Value |

| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | 10% B to 95% B in 2.5 min, hold at 95% B for 1 min, return to 10% B in 0.1 min, and re-equilibrate for 1.4 min |

Mass Spectrometry

The mass spectrometer was operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

| Parameter | Sulfasalazine | This compound |

| Precursor Ion (Q1) m/z | 399.1 | 403.1 |

| Product Ion (Q3) m/z | 198.0 | 202.0 |

| Declustering Potential (DP) | 80 V | 80 V |

| Collision Energy (CE) | 35 eV | 35 eV |

Results and Discussion

Method Validation

The method was validated for linearity, precision, accuracy, and stability according to regulatory guidelines.

Linearity: The calibration curve was linear over the concentration range of 1 to 1000 ng/mL with a correlation coefficient (r²) of >0.99.

Precision and Accuracy: The intra- and inter-day precision and accuracy were evaluated at three quality control (QC) levels (low, medium, and high).

| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |

| Low (3 ng/mL) | 4.5 | 6.2 | 102.3 | 101.5 |

| Medium (100 ng/mL) | 3.1 | 4.8 | 98.7 | 99.2 |

| High (800 ng/mL) | 2.5 | 3.9 | 100.5 | 100.1 |

Stability: Sulfasalazine was found to be stable in plasma for at least 3 freeze-thaw cycles and for 24 hours at room temperature.

Diagrams

Caption: Experimental workflow from sample preparation to data analysis.

Caption: Metabolic pathway of Sulfasalazine in the intestine.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantification of Sulfasalazine in biological matrices. The use of a stable isotope-labeled internal standard ensures data quality, making this method highly suitable for regulated bioanalysis in drug development and clinical research.

Application Notes and Protocols for the Use of Sulfasalazine-d3,15N in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfasalazine is a disease-modifying antirheumatic drug (DMARD) utilized in the treatment of inflammatory bowel disease and rheumatoid arthritis.[1] Understanding its pharmacokinetic profile is crucial for optimizing therapeutic regimens and ensuring patient safety. Stable isotope-labeled compounds, such as Sulfasalazine-d3,15N, are invaluable tools in pharmacokinetic studies. They serve as ideal internal standards for quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS), minimizing analytical variability and improving data accuracy.[2][3] Furthermore, stable isotope-labeled drugs can be administered to subjects to differentiate between a newly administered dose and a pre-existing drug regimen, allowing for detailed pharmacokinetic assessments in a steady-state condition.[4]

These application notes provide a comprehensive overview of the use of this compound in pharmacokinetic research, including detailed experimental protocols and data presentation.

Data Presentation

While specific pharmacokinetic data for this compound is not publicly available, the following tables summarize the pharmacokinetic parameters of unlabeled sulfasalazine and its primary metabolites, sulfapyridine and 5-aminosalicylic acid (5-ASA). In a typical pharmacokinetic study, this compound would be used as an internal standard to accurately quantify these analytes.

Table 1: Pharmacokinetic Parameters of Sulfasalazine and its Metabolites in Healthy Volunteers

| Parameter | Sulfasalazine (SASP) | Sulfapyridine (SP) | 5-Aminosalicylic Acid (5-ASA) |

| Time to Peak Concentration (Tmax) | 1.5 - 6 hours | ~10 hours | ~10 hours |

| Plasma Half-life (t1/2) | 7.6 ± 3.4 hours | 10.4 hours (fast acetylators), 14.8 hours (slow acetylators) | Not reliably estimated due to low plasma levels |

| Volume of Distribution (Vd) | 7.5 ± 1.6 L | - | - |

| Clearance (CL) | 1 L/hr | - | - |

| Bioavailability | <15% (as parent drug) | ~60% (from colon) | 10% - 30% (from colon) |

Data compiled from multiple sources. Note that parameters can vary based on individual patient factors such as acetylator phenotype.[1]

Table 2: Example LC-MS/MS Method Parameters for the Analysis of Sulfasalazine

| Parameter | Setting |

| Analytical Column | XBP Phenyl column (100 mm × 2.1 mm, 5 μm) |

| Mobile Phase A | 0.2% formic acid, 2 mM ammonium acetate in water |

| Mobile Phase B | 0.2% formic acid, 2 mM ammonium acetate in methanol |

| Flow Rate | 0.450 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Internal Standard | This compound |

These are example parameters and may require optimization for specific instrumentation and experimental conditions.[1][5]

Experimental Protocols

Protocol 1: Quantification of Sulfasalazine in Human Plasma using this compound as an Internal Standard

This protocol describes a method for the quantitative analysis of sulfasalazine in human plasma using LC-MS/MS with a stable isotope-labeled internal standard.

1. Materials and Reagents:

-

Sulfasalazine analytical standard

-

This compound (internal standard)

-

Human plasma (with anticoagulant)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Water (LC-MS grade)

2. Sample Preparation (Protein Precipitation):

-

Thaw plasma samples at room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add 10 µL of this compound working solution (concentration to be optimized based on expected analyte levels).

-

Vortex for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase composition.

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Chromatographic Conditions:

-

Column: Agilent Poroshell EC-C18 (3.0 × 100 mm, 2.7 µm).[1]

-

Mobile Phase A: Water with 0.1% formic acid.[1]

-

Mobile Phase B: Acetonitrile:methanol (90:10, v/v) with 0.1% formic acid.[1]

-

Gradient Elution: A suitable gradient to separate sulfasalazine from its metabolites and endogenous plasma components.

-

Flow Rate: 0.450 mL/min.[1]

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization: Positive electrospray ionization (ESI+).

-

Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Sulfasalazine: To be determined by direct infusion and optimization (e.g., m/z 399.1 > 198.1).

-

This compound: To be determined based on the mass shift due to isotopic labeling.

-

-

4. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of sulfasalazine to this compound against the concentration of the calibration standards.

-

Use a weighted linear regression to fit the calibration curve.

-

Determine the concentration of sulfasalazine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Pharmacokinetic Study Design to Differentiate a New Dose from a Chronic Dosing Regimen

This protocol outlines a study design using this compound to investigate the single-dose pharmacokinetics of sulfasalazine in subjects already on a stable maintenance dose of the unlabeled drug.

1. Study Population:

-

Subjects with a clinical indication for sulfasalazine and who have been on a stable daily dose for a sufficient duration to reach steady-state concentrations.

2. Study Design:

-

On the morning of the study, subjects will omit their regular morning dose of unlabeled sulfasalazine.

-

A pre-dose blood sample will be collected to determine the trough concentration of unlabeled sulfasalazine.

-

A single oral dose of this compound, equivalent to their regular morning dose, will be administered.

-

Serial blood samples will be collected at appropriate time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours).

-

Plasma will be harvested from each blood sample and stored at -80°C until analysis.

3. Bioanalysis:

-

Plasma samples will be analyzed using a validated LC-MS/MS method capable of simultaneously quantifying both unlabeled sulfasalazine and this compound, along with their respective metabolites.

-

The distinct mass-to-charge ratios of the labeled and unlabeled compounds will allow for their independent measurement in the same sample.

4. Pharmacokinetic Analysis:

-

The plasma concentration-time data for this compound will be used to determine single-dose pharmacokinetic parameters such as AUC, Cmax, Tmax, t1/2, Vd, and CL.

-

The concentrations of unlabeled sulfasalazine will be monitored to ensure they remain at a steady state throughout the study period.

Visualizations

Caption: Metabolic pathway of Sulfasalazine.

Caption: Experimental workflow for a pharmacokinetic study.

References

- 1. An LC-MS/MS method for the simultaneous quantitation of sulfasalazine and sulfapyridine in human placenta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. crimsonpublishers.com [crimsonpublishers.com]

- 4. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of sulphasalazine and its main metabolite sulphapyridine and 5-aminosalicylic acid in human plasma by liquid chromatography/tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Bioanalytical Method Validation for Sulfasalazine Using a Novel Deuterated Internal Standard: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfasalazine is a well-established anti-inflammatory drug, widely used in the treatment of inflammatory bowel disease and rheumatoid arthritis. Accurate quantification of Sulfasalazine in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This document provides a comprehensive guide to the validation of a bioanalytical method for Sulfasalazine using a novel stable isotope-labeled internal standard, Sulfasalazine-d3,15N, by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

The protocols and data presented herein are designed to meet the rigorous standards of regulatory bodies such as the U.S. Food and Drug Administration (FDA).[1][2][3][4] The use of a stable isotope-labeled internal standard like this compound is critical for correcting for variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the results.

Experimental Protocols

Materials and Reagents

-

Analytes: Sulfasalazine (Reference Standard), this compound (Internal Standard)

-

Biological Matrix: Human Plasma (with K2EDTA as anticoagulant)

-

Chemicals and Solvents:

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (Ultrapure, 18.2 MΩ·cm)

-

Ammonium acetate (LC-MS grade)

-

Instrumentation

-

Liquid Chromatography: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Preparation of Standard and Quality Control (QC) Samples

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Sulfasalazine and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Sulfasalazine stock solution in 50:50 (v/v) methanol:water to create calibration curve (CC) standards.

-

Internal Standard (IS) Working Solution: Prepare a working solution of this compound at a concentration of 100 ng/mL in 50:50 (v/v) methanol:water.

-